Chlorzoxazone-13C,15N,d2 Chlorzoxazone-13C,15N,d2 CAS Number: 95-25-0 (unlabeled)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212426
InChI:
SMILES:
Molecular Formula: C613CH2D2Cl15NO2
Molecular Weight: 173.56

Chlorzoxazone-13C,15N,d2

CAS No.:

Cat. No.: VC0212426

Molecular Formula: C613CH2D2Cl15NO2

Molecular Weight: 173.56

* For research use only. Not for human or veterinary use.

Chlorzoxazone-13C,15N,d2 -

Specification

Molecular Formula C613CH2D2Cl15NO2
Molecular Weight 173.56

Introduction

Chemical Properties and Structure

Chlorzoxazone-13C,15N,d2 maintains the core structure of chlorzoxazone while incorporating specific stable isotopes at defined positions. Below is a table summarizing its key chemical properties:

PropertyValueReference
Molecular FormulaC613CH2D2Cl15NO2
Molecular Weight173.56 g/mol
CAS Number (unlabeled)95-25-0
Physical FormPowder
ColorWhite to off-white
PurityTypically >98%
Storage RecommendationRoom temperature

The structure features a benzoxazolone ring system with a chlorine substituent at position 5. The isotopic labeling includes one carbon-13 atom, one nitrogen-15 atom, and two deuterium atoms strategically positioned to minimize isotopic exchange while maximizing mass spectrometric detection . This specific labeling pattern ensures that the compound can be readily distinguished from its unlabeled counterpart in analytical procedures, particularly in liquid chromatography-mass spectrometry (LC-MS) applications . The strategic positioning of stable isotopes maintains chemical properties similar to the parent molecule while providing a distinct mass spectral signature.

Applications in Research and Analysis

Chlorzoxazone-13C,15N,d2 serves multiple critical functions in scientific research and pharmaceutical analysis:

Mass Spectrometry Applications

The primary application of Chlorzoxazone-13C,15N,d2 is as an internal standard in mass spectrometry-based quantitative analysis. The incorporation of stable isotopes creates a compound with identical chemical behavior to unlabeled chlorzoxazone but with a distinct molecular weight, allowing for accurate quantification even in complex biological matrices . This is particularly valuable in pharmacokinetic studies, where precise measurement of drug concentrations in plasma, urine, or tissue samples is essential. The multiple isotope labeling (13C, 15N, and deuterium) provides enhanced specificity compared to single-isotope labeling, reducing the risk of interference from endogenous compounds or metabolites.

Metabolic Pathway Tracking

Researchers utilize Chlorzoxazone-13C,15N,d2 to track metabolic pathways and quantify individual atoms in these pathways. The stable isotope labels serve as tracers that can be followed through various biochemical transformations, providing insights into metabolism without altering the biological processes being studied . This application is particularly valuable in drug development, where understanding the metabolic fate of compounds is crucial for safety and efficacy assessments.

CYP2E1 Activity Assessment

Synthesis and Production Methods

While the search results don't provide specific synthesis methods for Chlorzoxazone-13C,15N,d2, the synthesis of unlabeled chlorzoxazone offers insights into potential approaches:

General Approach to Chlorzoxazone Synthesis

Unlabeled chlorzoxazone is typically synthesized through a heterocyclization reaction of 2-amino-4-chlorophenol with phosgene . This process forms the benzoxazolone ring structure that characterizes the compound. Alternative synthetic routes include:

  • Starting with 2,5-dichloronitrobenzene, followed by hydrolysis and reduction to produce 2-amino-4-chlorophenol, which then undergoes cyclization

  • A one-pot reaction process involving hydrolysis, hydro-reduction, and cyclization

Isotopic Labeling Strategies

For Chlorzoxazone-13C,15N,d2, isotopic labeling likely involves:

  • Incorporation of 13C during synthesis of the core structure

  • Introduction of 15N through nitrogen-containing precursors

  • Deuteration at specific positions, likely through exchange reactions or use of deuterated starting materials

The synthesis of isotopically labeled compounds requires specialized techniques to ensure high isotopic purity and specific positioning of labeled atoms . These compounds typically undergo rigorous quality control, including NMR spectroscopy and HPLC analysis, to verify both chemical purity and isotopic enrichment .

Comparison with Other Labeled Forms of Chlorzoxazone

Several labeled variants of chlorzoxazone exist, each with specific applications and characteristics:

Labeled FormMolecular FormulaMolecular Weight (g/mol)Primary ApplicationsReference
Chlorzoxazone-13C,15N,d2C613CH2D2Cl15NO2173.56Internal standard for mass spectrometry
Chlorzoxazone-13CC613CH4ClNO2170.56Tracer for metabolic studies
Chlorzoxazone-d3C7H1D3ClNO2172.59Alternative internal standard
6-Hydroxy Chlorzoxazone-13C613C6CH4ClNO3191.52Metabolite studies
6-Hydroxy Chlorzoxazone-d2C7H2D2ClNO3187.58CYP2E1 activity assessment

Each labeled variant offers unique advantages depending on the specific analytical requirements. Chlorzoxazone-13C,15N,d2 provides the most distinctive mass difference from the parent compound, making it ideal for applications requiring high specificity . The choice between different labeled forms depends on factors including the analytical technique being used, the specific metabolic pathway being studied, and the desired degree of isotopic distinction from the parent compound.

Role in Pharmacokinetic Studies

Chlorzoxazone-13C,15N,d2 plays a critical role in pharmacokinetic studies of the parent drug:

Quantitative Analysis

As an internal standard, Chlorzoxazone-13C,15N,d2 compensates for variations in sample preparation, extraction efficiency, and instrument response, resulting in more accurate quantification of chlorzoxazone in biological samples . This precision is essential for establishing pharmacokinetic parameters such as bioavailability, volume of distribution, and elimination half-life.

Metabolite Identification

The isotopic labels can aid in distinguishing drug-derived metabolites from endogenous compounds with similar structures, simplifying the complex task of metabolite identification in biological matrices . This application is particularly valuable in early-phase drug development, where understanding metabolic pathways is crucial for safety assessment.

CYP2E1 Phenotyping

Chlorzoxazone is widely used as a probe for CYP2E1 activity, with its metabolism to 6-hydroxychlorzoxazone serving as a marker for enzyme function . The labeled compound enhances the precision of these assessments, contributing to studies of factors that influence CYP2E1 activity, including genetic polymorphisms, age, disease states, and drug interactions.

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